molecular formula C10H16N4O2 B14411206 (1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine CAS No. 86146-62-5

(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine

Cat. No.: B14411206
CAS No.: 86146-62-5
M. Wt: 224.26 g/mol
InChI Key: ZVTWNXTXRJAPMV-UHFFFAOYSA-N
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Description

(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine is a chemical compound characterized by its unique structure, which includes two ethoxy groups and four nitrogen atoms arranged in a tetrazocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing ethoxy and methyl groups in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1E,5E)-1-Iodopentadeca-1,5-diene
  • (1E,5E,8R)-1,5-dimethyl-8-prop-1-en-2-yl-cyclodeca-1,5-diene

Uniqueness

(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine is unique due to its tetrazocine ring structure and the presence of ethoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

86146-62-5

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

2,6-diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine

InChI

InChI=1S/C10H16N4O2/c1-5-15-9-11-7(3)13-10(16-6-2)14-8(4)12-9/h5-6H2,1-4H3

InChI Key

ZVTWNXTXRJAPMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=NC(=N1)C)OCC)C

Origin of Product

United States

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